2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-2-20-11-13-21(14-12-20)27-25(30)19-34(32,33)24-17-29(23-10-6-5-9-22(23)24)18-26(31)28-15-7-3-4-8-16-28/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPSLEPDKBEVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates an indole core, an azepane ring, and a sulfonamide moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 576.71 g/mol . The structure is characterized by:
- An indole ring , which is often associated with neuroactive compounds.
- A sulfonamide group , known for its antibacterial properties.
- An azepane ring , which may enhance binding interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- The sulfonamide group interacts with enzymes or receptors involved in metabolic pathways.
- The indole structure may facilitate interactions with neurotransmitter receptors or transporters, influencing neurochemical signaling.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential as a pharmacological agent. Its sulfonamide group may enhance its interaction with biological targets, making it a candidate for drug development. Notably, the indole structure is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Potential Therapeutic Targets:
- Fumarate Hydratase : Preliminary studies suggest that derivatives of this compound may act as allosteric modulators of fumarate hydratase, a target for tuberculosis treatment .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, offering avenues for treating conditions such as cancer or metabolic disorders.
Biological Research
The compound has been investigated for its role in modulating biological pathways. Its application as a biochemical tool allows researchers to explore cellular mechanisms and signal transduction pathways.
Research Highlights:
- Cellular Assays : Utilized in assays to assess the modulation of biological responses, potentially leading to insights into disease mechanisms.
- Pathway Analysis : Its ability to interact with various molecular targets makes it suitable for studying complex biological systems.
Material Sciences
The unique chemical properties of this compound enable its use in developing specialty chemicals and materials with specific characteristics.
Applications in Industry:
- Agrochemicals : The compound's reactivity can be leveraged to create effective agrochemical products.
- Polymer Chemistry : Its structural components may serve as building blocks for synthesizing novel polymers with tailored functionalities.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Investigated as a potential antimicrobial agent due to its unique structural properties. |
| Enzyme Modulation | Shown to modulate fumarate hydratase activity, indicating potential in tuberculosis therapy . |
| Cellular Mechanisms | Used in assays to explore the effects on cellular signaling pathways and their implications in disease . |
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs.
- Aryl Substitutions : The 4-ethylphenyl group balances lipophilicity and steric bulk, contrasting with the electron-withdrawing 4-chlorophenyl (CAS 878055-47-1) or polar 4-methoxyphenyl (CAS 686749-00-8) groups .
- Indole N1 Modifications : The 2-(azepan-1-yl)-2-oxoethyl chain in the target compound introduces conformational flexibility and basicity (azepane’s tertiary amine), unlike rigid benzyl or benzoyl groups in analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethylphenyl)acetamide, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves three stages:
Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions (e.g., H₂SO₄) .
Sulfonyl Group Introduction : Reaction with sulfonyl chlorides (e.g., TsCl) in the presence of pyridine to neutralize HCl byproducts .
Acetamide Substitution : Coupling the sulfonated indole intermediate with 4-ethylphenylamine via amide bond formation, often using carbodiimide-based coupling agents .
- Critical parameters include temperature control (<50°C to avoid side reactions), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify indole ring protons (δ 7.0–8.5 ppm), sulfonyl group integration, and azepane methylene signals (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₂₆H₃₁N₃O₄S, exact mass 481.61 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases due to sulfonamide’s affinity for catalytic sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonation step, and what analytical tools detect side products?
- Methodological Answer :
- Optimization : Use excess sulfonyl chloride (1.2–1.5 eq.) and monitor pH with pyridine to prevent HCl-induced decomposition. Reaction progress is tracked via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Side Product Detection : LC-MS identifies desulfonated byproducts or over-oxidized indole derivatives .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency thresholds .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to address false negatives from aggregation .
- Target Validation : CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .
Q. How does the azepane ring influence the compound’s pharmacokinetic properties, and what in silico tools predict this?
- Methodological Answer :
- Lipophilicity : Azepane increases logP (~3.5), predicted via Molinspiration or SwissADME .
- Metabolic Stability : CYP450 metabolism sites are mapped using Schrödinger’s MetaSite .
- Blood-Brain Barrier Penetration : Predict with ADMETLab 2.0 based on polar surface area (≤90 Ų) .
Q. What advanced spectroscopic techniques characterize its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for protein targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
- Cryo-EM/X-ray Crystallography : Resolve binding modes in enzyme active sites .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution (e.g., via LC-MS/MS biodistribution studies) .
- Metabolite Identification : Use HR-MS/MS to detect inactive metabolites in liver microsomes .
- Tumor Microenvironment Factors : Assess hypoxia or stromal cell interactions using 3D spheroid models .
Comparative Analysis
Q. How does substituting the 4-ethylphenyl group with other aryl moieties affect bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
